molecular formula C13H22N4OS B4120499 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4120499
M. Wt: 282.41 g/mol
InChI Key: AINYZWQFEZGMCI-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as ETU, is a chemical compound that has been widely used in scientific research. ETU is a thiourea derivative that has been found to have numerous biological activities, including antitumor, antiviral, and antifungal properties.

Scientific Research Applications

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antifungal activity against Candida albicans.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been suggested that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in cancer cell invasion and metastasis. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce the expression of heat shock proteins (HSPs), which play a critical role in protecting cells from stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages and limitations for lab experiments. Its antitumor, antiviral, and antifungal properties make it a useful tool for studying the biological activities of cancer cells and viruses. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of research is the development of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to the development of new cancer therapies. Additionally, the antiviral and antifungal properties of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(tetrahydro-2-furanylmethyl)thiourea could be further explored for the development of new antiviral and antifungal drugs.

properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-4-17-10(3)12(9(2)16-17)15-13(19)14-8-11-6-5-7-18-11/h11H,4-8H2,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINYZWQFEZGMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(oxolan-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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